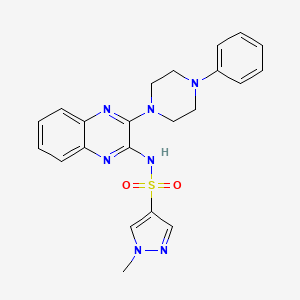

1-methyl-N-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methyl-N-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N7O2S/c1-27-16-18(15-23-27)32(30,31)26-21-22(25-20-10-6-5-9-19(20)24-21)29-13-11-28(12-14-29)17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGZPJYOGVCYFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a diketone.

Introduction of the Piperazine Moiety: This step involves the nucleophilic substitution of the quinoxaline core with a phenylpiperazine derivative.

Formation of the Pyrazole Ring: This can be done by cyclization reactions involving hydrazines and 1,3-diketones.

Sulfonamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinoxaline or pyrazole rings, leading to partially or fully reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline or pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced quinoxaline or pyrazole derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. The quinoxaline and pyrazole rings are often involved in binding to the active sites of enzymes or receptors, while the sulfonamide group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and analogs from the literature:

Key Observations

Core Heterocycle Diversity: The target compound employs a quinoxaline core, which is less common in medicinal chemistry compared to quinoline (QH-03) or pyridine (BK10143). Quinoxalines offer distinct electronic properties that may influence binding to hydrophobic enzyme pockets . QH-03 (quinoline derivative) includes a 7-chloro substituent, which is associated with enhanced antimalarial and anticancer activity .

Substituent Impact: The 4-phenylpiperazine group in the target compound contrasts with trifluoromethyl benzyl () or thiophene-pyridine () groups. Piperazine derivatives are known to improve solubility and CNS penetration, whereas trifluoromethyl groups enhance metabolic stability . Sulfonamide Positioning: The target compound’s sulfonamide is attached to a pyrazole ring, similar to and , but differs in substituents (e.g., methyl vs. trifluoromethyl benzyl).

Pharmacological Implications

While specific activity data for the target compound are unavailable, structural analogs provide insights:

Biological Activity

1-methyl-N-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is . The compound features a pyrazole core linked to a quinoxaline moiety and a phenylpiperazine group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an antagonist at various receptors, including the serotonin receptor system, which is implicated in mood regulation and anxiety disorders.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that pyrazole derivatives can demonstrate significant cytotoxic effects against various cancer cell lines. For instance, related compounds have reported IC50 values in the low micromolar range against MCF7 and A549 cell lines .

- Neuropharmacological Effects : The compound's structure suggests potential anxiolytic and antidepressant-like effects through modulation of the serotonergic system.

Research Findings

Several studies have been conducted to elucidate the biological activities associated with this compound:

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF7 | 3.79 | |

| Anticancer | A549 | 26 | |

| CNS Activity | Various | Not specified |

Case Study 1: Anticancer Potential

A study evaluating the anticancer potential of pyrazole derivatives found that this compound exhibited significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Neuropharmacological Effects

In another investigation, the compound was tested for its effects on serotonin receptors. The results indicated that it could potentially modulate serotonin levels, suggesting applications in treating anxiety and depression.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-methyl-N-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide, and how can intermediates be characterized?

- Methodology :

- Step 1 : Use coupling reactions between quinoxaline and piperazine derivatives under anhydrous conditions (e.g., DMF or acetonitrile as solvents) at 80–100°C for 12–24 hours .

- Step 2 : Introduce the pyrazole-sulfonamide moiety via nucleophilic substitution, employing reagents like 1-methyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Characterization : Confirm intermediates via LC/MS (ESI-MS) for mass verification and H/C NMR to validate regioselectivity. For crystalline intermediates, X-ray diffraction (XRPD) ensures structural accuracy .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Use H NMR (400 MHz, DMSO-d6) to identify aromatic protons (δ 7.2–8.5 ppm) and piperazine/quinoxaline backbone signals (δ 3.0–4.5 ppm). C NMR confirms carbonyl and sulfonamide groups .

- Mass Spectrometry : High-resolution LC/MS (ESI+) with m/z ± 2 Da tolerance verifies molecular ion peaks and fragmentation patterns .

- Purity Analysis : Employ HPLC with a Purospher® STAR column (C18, 5 µm) and gradient elution (water/acetonitrile + 0.1% TFA) to achieve ≥98% purity .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations enhance the design of derivatives targeting specific receptors?

- Methodology :

- Reaction Path Optimization : Use density functional theory (DFT) to model transition states and energetics of key reactions (e.g., piperazine-quinoxaline coupling). Software like Gaussian or ORCA can predict solvent effects and regioselectivity .

- Docking Studies : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to evaluate binding affinity with targets like serotonin or dopamine receptors. Focus on sulfonamide and quinoxaline moieties as pharmacophores .

- Data Integration : Combine computational results with experimental SAR (structure-activity relationship) data to prioritize derivatives for synthesis .

Q. How can researchers resolve discrepancies in biological activity data across different assay conditions (e.g., enzyme vs. cell-based assays)?

- Methodology :

- Assay Standardization : Validate assays using positive controls (e.g., known kinase inhibitors for enzyme assays) and ensure consistent buffer conditions (pH 7.4, 1 mM ATP for kinase studies) .

- Metabolite Screening : Use LC-MS/MS to identify off-target interactions or metabolic byproducts (e.g., N-oxide derivatives) that may explain variability in cell-based assays .

- Statistical Analysis : Apply multivariate regression to correlate physicochemical properties (logP, polar surface area) with activity differences. Tools like SIMCA-P+ enable outlier detection .

Q. What strategies mitigate crystallinity issues during salt formation to improve bioavailability?

- Methodology :

- Salt Screening : Test counterions (HCl, phosphate, maleate) in solvents like ethanol/water mixtures. Monitor crystallization via DSC/TGA to identify stable polymorphs .

- Amorphous Dispersion : Use spray drying with polymers (HPMCAS, PVPVA) to enhance solubility. Characterize amorphous phases via XRPD and dissolution testing in simulated gastric fluid .

- Co-Crystal Engineering : Co-formulate with co-formers like succinic acid. Analyze hydrogen bonding networks via single-crystal XRD .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in polar vs. nonpolar solvents?

- Methodology :

- Solubility Profiling : Conduct shake-flask experiments in buffers (pH 1–7.4) and solvents (DMSO, ethanol, chloroform) at 25°C and 37°C. Use UV-Vis spectroscopy for quantification .

- Hansen Solubility Parameters : Calculate HSPs to rationalize discrepancies. For example, high dipole interactions may explain poor solubility in hexane despite predictions .

- Literature Cross-Validation : Compare results with structurally analogous compounds (e.g., quinoxaline-sulfonamide hybrids) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.